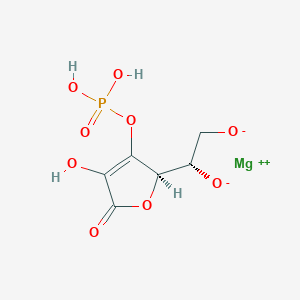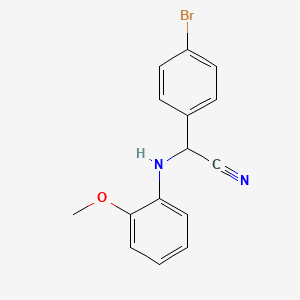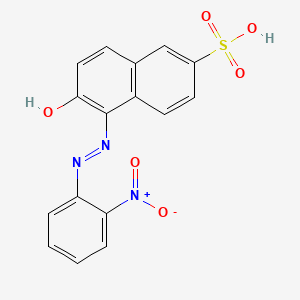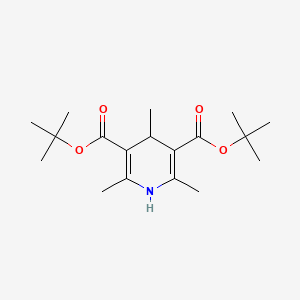![molecular formula C16H36N4O4 B14154229 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol CAS No. 7240-87-1](/img/structure/B14154229.png)
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol is a complex organic compound with the molecular formula C16H36N4O4 It is known for its unique structure, which includes a tetrazacyclododecane ring substituted with hydroxyethyl groups
Preparation Methods
The synthesis of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol typically involves the reaction of 1,4,7,10-tetraazacyclododecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,4,7,10-Tetraazacyclododecane and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C.
Procedure: The 1,4,7,10-tetraazacyclododecane is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is studied for its potential as a chelating agent in biological systems. It can bind to metal ions and facilitate their transport and utilization in biological processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the nitrogen atoms in the tetrazacyclododecane ring act as coordination sites for metal ions. This coordination can alter the chemical and physical properties of the metal ions, making them more reactive or stable, depending on the application.
Comparison with Similar Compounds
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane: The parent compound without hydroxyethyl substitutions. It has similar coordination properties but lacks the additional functional groups that enhance its reactivity.
Tris(2-hydroxyethyl)amine: A simpler compound with three hydroxyethyl groups attached to a central nitrogen atom. It is used as a buffer and a ligand in coordination chemistry.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple coordination sites. It is widely used in various applications, including medicine and industry, but has a different structure and coordination chemistry compared to this compound.
Properties
CAS No. |
7240-87-1 |
|---|---|
Molecular Formula |
C16H36N4O4 |
Molecular Weight |
348.48 g/mol |
IUPAC Name |
2-[4,7,10-tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol |
InChI |
InChI=1S/C16H36N4O4/c21-13-9-17-1-2-18(10-14-22)5-6-20(12-16-24)8-7-19(4-3-17)11-15-23/h21-24H,1-16H2 |
InChI Key |
YPHIRJIQSXLKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CCO)CCO)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)


![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)

![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
